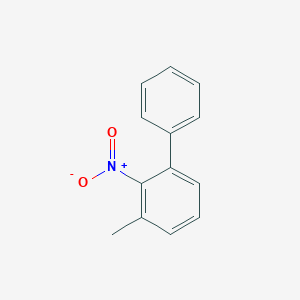

1,1'-Biphenyl, methylnitro-

Description

BenchChem offers high-quality 1,1'-Biphenyl, methylnitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, methylnitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-nitro-3-phenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-6-5-9-12(13(10)14(15)16)11-7-3-2-4-8-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJLIVIFGFYPIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554911 | |

| Record name | 3-Methyl-2-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80182-39-4 | |

| Record name | 3-Methyl-2-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Structural Architecture, Isomerism, and Synthesis of Methylnitro-1,1'-Biphenyls

Executive Summary

The methylnitro-1,1'-biphenyl scaffold represents a critical class of biaryl compounds used frequently as intermediates in the synthesis of dyes, pesticides, and pharmaceutical agents. While often treated as generic building blocks, the physicochemical behavior of this family is dominated by atropisomerism —a form of axial chirality arising from restricted rotation around the central C–C bond.

This guide provides a rigorous analysis of the structural isomerism inherent to this scaffold, with a specific focus on the separation of atropisomers, regioselective synthesis via Suzuki-Miyaura cross-coupling, and the toxicological implications of the nitro-biaryl motif.

Structural Architecture and Isomerism

The term "methylnitro-1,1'-biphenyl" refers to a family of 19 distinct positional isomers (excluding stereoisomers). The chemical behavior of these isomers is dictated by the relative positions of the methyl (-CH₃) and nitro (-NO₂) substituents.

Positional Isomerism Matrix

The isomers can be categorized into two primary classes based on substituent distribution:

-

Homocyclic Substitution: Both substituents reside on the same phenyl ring.

-

Heterocyclic Substitution: Substituents reside on opposite phenyl rings.

| Class | Methyl Position (Ring A) | Nitro Position (Ring A or B) | Count | Notable Examples |

| Homocyclic | C2, C3, C4 | C2-C6 (Same Ring) | 10 | 3-methyl-4-nitrobiphenyl |

| Heterocyclic | C2, C3, C4 | C2'-C4' (Opposite Ring) | 9 | 4-methyl-4'-nitrobiphenyl |

| Total | 19 |

Atropisomerism (Axial Chirality)

The most scientifically significant aspect of this scaffold is the potential for axial chirality. In ortho-substituted biphenyls, the steric bulk of the substituents creates an energy barrier (

When substituents are large enough (e.g., a Methyl group at C2 and a Nitro group at C2'), the molecule cannot freely rotate through the planar transition state. This locks the molecule into two enantiomeric conformations:

-

Critical Insight: The nitro group is planar and electron-withdrawing, while the methyl group is tetrahedral and bulky. The interaction between a 2-methyl and a 2'-nitro group creates significant steric strain, often raising the rotational barrier above 20 kcal/mol, making the isomers resolvable at room temperature.

Visualization: Isomer Classification Hierarchy

Caption: Hierarchical classification of methylnitrobiphenyl isomers, highlighting the divergence of atropisomers.

Synthetic Methodology: Regioselective Construction

Direct nitration of methylbiphenyls yields complex mixtures of isomers due to the directing effects of the methyl group (ortho/para director) and the phenyl ring. Therefore, Suzuki-Miyaura Cross-Coupling is the only reliable method for synthesizing specific isomers with high purity.

Protocol: Suzuki-Miyaura Coupling

Target: 2-methyl-4'-nitrobiphenyl (Heterocyclic isomer)

Mechanism: The reaction involves the coupling of an aryl halide with an aryl boronic acid catalyzed by Palladium(0).

Reagents:

-

Coupling Partner A: 4-nitrophenylboronic acid (1.2 equiv)

-

Coupling Partner B: 2-bromotoluene (1.0 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

-

Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water.

Step-by-Step Workflow:

-

Degassing (Crucial): Dissolve the base and aryl halide in the solvent mixture. Sparge with Argon for 15 minutes. Oxygen promotes homocoupling of the boronic acid (oxidative dimerization), which is a major impurity source.

-

Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon. The solution typically turns yellow.

-

Reflux: Heat the mixture to 90°C–100°C for 12–24 hours. Monitor via TLC or HPLC.

-

Workup: Cool to room temperature. Dilute with ethyl acetate, wash with water and brine. Dry over MgSO₄.

-

Purification: Flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

Expert Note on Steric Hindrance: Synthesizing ortho-ortho isomers (e.g., 2-methyl-2'-nitrobiphenyl) requires harsher conditions. The steric bulk hinders the transmetallation step. In these cases, switch to:

-

Catalyst: Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos .

-

Base: K₃PO₄.

-

Solvent: Toluene at 110°C.

Visualization: Catalytic Cycle (Suzuki)

Caption: The Suzuki-Miyaura catalytic cycle. Transmetallation is the rate-limiting step for hindered biphenyls.

Analytical Characterization & Separation

Distinguishing positional isomers is routine via 1H-NMR. However, separating and quantifying atropisomers requires specialized chiral chromatography.

Chiral HPLC Protocol

For the separation of 2-methyl-2'-nitrobiphenyl enantiomers (

-

Column: Amylose-based immobilized phase (e.g., Chiralpak IA or IG). These are superior to coated phases (OD-H) for solubility robustness.

-

Mobile Phase: n-Hexane / Isopropanol (90:10).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic

- -

Temperature Control: CRITICAL. The column oven must be kept low (e.g., 5°C - 10°C) if the rotational barrier is low (< 20 kcal/mol) to prevent on-column racemization, which manifests as a "plateau" between peaks rather than baseline resolution.

NMR Spectroscopy

-

Positional Assignment: Use NOE (Nuclear Overhauser Effect) experiments.

-

Irradiation of the Methyl protons in 2-methyl-4'-nitrobiphenyl will show NOE enhancement of the H3 and H6 protons on Ring A, but negligible enhancement on Ring B protons, confirming the inter-ring connectivity.

-

Toxicology and Safety (E-E-A-T)

Nitro-substituted biaryls possess well-documented mutagenic potential.

-

Mechanism: Nitro groups are enzymatically reduced (via nitroreductases) to hydroxylamines (-NHOH), which can form nitrenium ions. These electrophiles covalently bind to DNA (guanine residues), causing mutations.

-

Structure-Activity Relationship (SAR): Research indicates that ortho-substitution (as seen in 2-nitrobiphenyls) can sometimes reduce mutagenicity compared to para-isomers because the steric twist prevents the molecule from intercalating effectively into the DNA double helix.

-

Handling: All methylnitrobiphenyls should be handled as potential carcinogens. Use a glovebox for solid handling and quench all aqueous waste streams with bleach or specific oxidizers before disposal.

References

-

Suzuki, A. (1991).[1] "Synthetic Studies via the Cross-coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry. Link

-

LaPlante, S. R., et al. (2011). "Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry. Link

-

Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition. Link

-

Korfmacher, W. A., et al. (1984). "Mutagenicity of nitro-PAH compounds." Mutation Research. Link

-

Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie. Link

Sources

Physicochemical Profiling and Toxicological Interface of Methylnitrobiphenyl Derivatives

Topic: Physicochemical Properties and Toxicological Interface of Methylnitrobiphenyl Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Environmental Toxicologists

Executive Summary

Methylnitrobiphenyls (MNBPs) represent a critical class of nitroarenes found as environmental pollutants (diesel exhaust particulates, industrial intermediates) and structural motifs in drug discovery. Their physicochemical behavior is governed by the interplay between the lipophilic, electron-donating methyl group and the electron-withdrawing nitro moiety on the biphenyl scaffold. This guide provides an in-depth analysis of their molecular architecture, focusing on how steric hindrance and electronic distribution dictate their lipophilicity, metabolic activation, and mutagenic potency.

Molecular Architecture & Synthesis

Structural Isomerism and Steric Dynamics

The physicochemical distinctiveness of MNBPs arises from the rotation of the pivot bond connecting the two phenyl rings.

-

Planarity vs. Ortho-Effect: Unsubstituted biphenyls tend toward planarity in crystal structures but exhibit a dihedral angle of ~44° in solution. The introduction of a methyl group at the ortho positions (2, 2', 6, or 6') introduces significant steric strain, forcing the rings into a non-planar, twisted conformation (dihedral angle > 60°).

-

Impact: This "twist" disrupts

-electron conjugation across the rings, significantly altering UV absorption maxima (hypsochromic shift) and reducing the molecule's ability to intercalate into DNA, a key factor in mutagenicity.

Synthetic Pathway: Electrophilic Aromatic Substitution

Synthesis typically proceeds via controlled nitration of methylbiphenyl precursors. The methyl group directs the incoming nitro electrophile (

DOT Diagram 1: Synthesis & Isomer Distribution Logic

Figure 1: Electrophilic aromatic substitution pathway for MNBP synthesis. Steric hindrance at the ortho-position often favors para-substitution depending on reaction temperature.

Physicochemical Profiling

Lipophilicity (logP) and Solubility

MNBPs are highly lipophilic, facilitating rapid membrane permeability and bioaccumulation in lipid-rich tissues.

-

Methyl Contribution: Adds ~0.5 log units to the partition coefficient (logP).

-

Nitro Contribution: Adds polarity but significantly increases electron deficiency.

-

Experimental LogP Range: Typically 3.5 – 4.5 depending on isomerism. Ortho-substituted isomers often display slightly higher logP values than planar isomers due to reduced solvation of the twisted hydrophobic core.

Electronic Distribution (Hammett Correlations)

The reduction potential (

-

Electron Withdrawal: The nitro group pulls electron density from the ring.

-

Methyl Donation: The methyl group donates density via hyperconjugation.

-

Result: MNBPs are generally harder to reduce than unsubstituted nitrobiphenyls because the methyl group destabilizes the radical anion intermediate formed during reduction.

Table 1: Comparative Physicochemical Properties of Selected MNBPs

| Property | 3-Methyl-4-nitrobiphenyl | 2-Methyl-4'-nitrobiphenyl | Causality / Mechanism |

| Conformation | Planar / Near-Planar | Twisted (Non-planar) | Steric clash at pivot bond (2-position). |

| LogP (Est.) | 4.1 | 4.3 | Twisted form exposes less surface area to water. |

| UV | ~300 nm | ~260 nm | Loss of conjugation across pivot bond. |

| Redox Potential | Lower (Easier to reduce) | Higher (Harder to reduce) | Resonance stabilization vs. steric decoupling. |

Toxicological & Biological Interface

Metabolic Activation Pathways

MNBPs are "pro-mutagens." They are biologically inert until activated by cellular nitroreductases (bacterial) or Cytochrome P450 enzymes (mammalian). The primary toxicophore is the N-hydroxyarylamine (hydroxylamine).

DOT Diagram 2: Metabolic Activation & Mutagenicity

Figure 2: The metabolic activation cascade. The N-hydroxylamine is the proximal mutagen, which is further activated to the electrophilic nitrenium ion.

Structure-Activity Relationship (SAR) in Mutagenicity

The mutagenic potency of MNBPs in the Ames test (Salmonella typhimurium strains TA98/TA100) follows strict structural rules:

-

Planarity is Critical: Planar molecules intercalate efficiently into DNA base pairs. Ortho-methyl analogs (e.g., 2-methyl-4'-nitrobiphenyl) are often weakly mutagenic or non-mutagenic because the twisted structure prevents intercalation.

-

Hydrophobicity: Higher logP generally correlates with higher mutagenicity up to a threshold, as it aids transport into the bacterial cell.

-

LUMO Energy: Lower LUMO energy facilitates the initial reduction of the nitro group.

Experimental Protocols

Protocol A: Synthesis & Purification of MNBPs

Objective: To isolate high-purity isomers for biological testing.

-

Nitration: Dissolve 10 mmol of methylbiphenyl in 20 mL glacial acetic acid.

-

Addition: Dropwise add fuming

(1.1 eq) at 0°C to prevent polynitration. -

Quenching: Pour mixture onto 100g crushed ice. Extract with dichloromethane (DCM).

-

Purification (Critical): Isomers are separated via Flash Chromatography.

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Hexane:Ethyl Acetate gradient (95:5 to 80:20).

-

Validation: Verify purity >98% via GC-MS and

-NMR (check methyl peak shifts to distinguish isomers).

-

Protocol B: HPLC-Based LogP Determination

Objective: Determine lipophilicity without requiring large compound quantities (Shake-flask alternative).

-

System: Agilent 1200 Series (or equivalent) with DAD detector.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150mm x 4.6mm).

-

Calibration: Inject 5 standard compounds with known logP values (e.g., Toluene, Naphthalene, Biphenyl, Phenanthrene, DDT).

-

Method: Isocratic elution with Methanol:Water (75:25) + 0.1% Formic Acid.

-

Calculation:

-

Measure retention time (

) and dead time ( -

Calculate capacity factor

. -

Plot

vs. known logP to generate a calibration curve. -

Interpolate MNBP logP from the curve.

-

References

-

Chung, K. T., et al. (2000). "Mutagenicity studies of benzidine and its analogs: Structure-activity relationships." Toxicological Sciences.

-

Debnath, A. K., et al. (1991). "Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity."[1] Journal of Medicinal Chemistry.

-

Benigni, R., et al. (2016). "Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis." Angewandte Chemie.

-

Hansch, C., et al. (1995). "Chem-bioinformatics and QSAR: a review of QSAR and the chem-bioinformatics of the interaction of chemicals with biological systems." Chemical Reviews.

-

OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method."

Sources

Toxicological Characterization and Safety Assessment of Methylnitro-1,1'-Biphenyls

The following technical guide details the toxicological profile, safety mechanisms, and experimental handling of Methylnitro-1,1'-biphenyls .

Executive Summary & Chemical Identity

Methylnitro-1,1'-biphenyls (MNBPs) represent a class of nitroaromatic compounds consisting of a biphenyl scaffold substituted with both a methyl and a nitro group. These compounds are primarily encountered as combustion byproducts (e.g., diesel exhaust particulates), atmospheric transformation products of polycyclic aromatic hydrocarbons (PAHs), and intermediates in organic synthesis (e.g., Suzuki-Miyaura coupling).

Due to the presence of the nitro group on an aromatic ring, MNBPs are classified as genotoxicants requiring stringent containment. Their toxicity is driven by metabolic activation via nitroreduction, leading to DNA adduct formation.

Key Isomers of Interest

While "1,1'-Biphenyl, methylnitro-" is a generic CAS index name, specific isomers are toxicologically distinct:

-

3-Methyl-4-nitrobiphenyl (CAS 69314-47-2): A potent mutagen often used in structure-activity relationship (SAR) studies.

-

2-Methyl-4'-nitrobiphenyl: Frequently synthesized via cross-coupling; steric hindrance from the ortho-methyl group alters its metabolic profile compared to non-methylated analogs.

-

4-Methyl-3-nitrobiphenyl: An intermediate in the synthesis of functionalized biaryls.

Physicochemical Properties

The physicochemical profile of MNBPs dictates their environmental fate and bioavailability. They are lipophilic solids with low water solubility, facilitating rapid absorption through dermal and respiratory routes.

Table 1: Comparative Physicochemical Data

| Property | 3-Methyl-4-nitrobiphenyl | 2-Methyl-4'-nitrobiphenyl | 4-Nitrobiphenyl (Reference Standard) |

| CAS Number | 69314-47-2 | 91718-52-4 | 92-93-3 |

| Molecular Weight | 213.23 g/mol | 213.23 g/mol | 199.21 g/mol |

| Physical State | Yellow Crystalline Solid | Light-yellow Needles | Yellow Solid |

| Melting Point | 125–130 °C (lit.) | 103–105 °C | 113–114 °C |

| Boiling Point | ~340 °C (predicted) | N/A | 340 °C |

| LogP (Lipophilicity) | ~3.8–4.2 (predicted) | ~4.0 (predicted) | 3.8 |

| Solubility | DMSO, Ethanol, Chloroform | Hexane, Ethanol | Organic solvents; Insoluble in water |

Technical Insight: The addition of a methyl group generally increases lipophilicity (LogP) relative to the parent nitrobiphenyl, potentially enhancing membrane permeability and retention in adipose tissue.

Toxicokinetics & Mechanism of Action (Toxicodynamics)

Metabolic Activation Pathway

The toxicity of MNBPs is not intrinsic to the parent molecule but results from metabolic bioactivation. The nitro group undergoes enzymatic reduction (primarily by cytosolic nitroreductases or CYP450s) to form reactive intermediates.

Key Pathway Steps:

-

Nitroreduction: Stepwise reduction to the nitroso and then N-hydroxylamine intermediate.

-

Esterification: The N-hydroxylamine is conjugated by acetyltransferases (NAT) or sulfotransferases (SULT).

-

Nitrenium Ion Formation: Spontaneous loss of the ester group generates a highly electrophilic nitrenium ion.

-

Genotoxicity: The nitrenium ion covalently binds to the C8 position of guanine in DNA, causing replication errors and mutations.

Visualization of Metabolic Bioactivation

The following diagram illustrates the critical bioactivation pathway leading to genotoxicity.

Figure 1: Metabolic activation pathway of methylnitro-biphenyls transforming the inert parent compound into a DNA-reactive nitrenium ion.

Structure-Activity Relationship (SAR)

-

Steric Hindrance: Isomers with a methyl group ortho to the nitro group or the biphenyl linkage (e.g., 2-methyl-4'-nitrobiphenyl) often show reduced mutagenicity compared to planar analogs (like 4-nitrobiphenyl) because the steric bulk forces the rings out of coplanarity. This disrupts intercalation into DNA and hinders enzymatic nitroreduction.

-

Direct Mutagenicity: 3-Methyl-4-nitrobiphenyl is a documented mutagen in Salmonella typhimurium strains TA98 and TA100, requiring S9 metabolic activation for maximal potency, though some direct activity is observed due to bacterial nitroreductases.

Safety Data & Handling Protocols

Hazard Classification (GHS)

Based on structural analogs and available data for CAS 69314-47-2:

-

Signal Word: DANGER

-

H350: May cause cancer (Presumed Human Carcinogen based on 4-nitrobiphenyl class).

-

H341: Suspected of causing genetic defects.

-

H315/H319: Causes skin and serious eye irritation.

-

H411: Toxic to aquatic life with long-lasting effects.

Engineering Controls

-

Primary Containment: All handling of dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.

-

Surface Protection: Use disposable bench liners to capture spills.

-

Deactivation: Contaminated surfaces should be treated with 10% bleach (sodium hypochlorite) followed by ethanol to degrade the aromatic ring structure and solubilize residues.

Personal Protective Equipment (PPE)

-

Respiratory: N95 or P100 respirator if handling outside a hood (not recommended).

-

Dermal: Double-gloving with Nitrile (minimum thickness 0.11 mm). Latex is permeable to lipophilic nitroaromatics and is not suitable.

-

Ocular: Chemical splash goggles.

Experimental Protocols

Protocol 1: Modified Ames Test for Nitro-Biphenyls

Purpose: To assess the mutagenic potential of specific MNBP isomers.

Reagents:

-

Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

-

S9 Mix (Rat liver homogenate, Aroclor-1254 induced) for metabolic activation.

-

Positive Control: 4-Nitroquinoline-1-oxide (without S9) and 2-Aminofluorene (with S9).

Workflow:

-

Preparation: Dissolve MNBP test compound in DMSO. Prepare serial dilutions (0.1 µg to 100 µg per plate).

-

Pre-incubation (Critical): Unlike the standard plate incorporation method, use a pre-incubation step (20 mins at 37°C) with the bacteria and S9 mix before adding top agar. This maximizes the contact time for the lipophilic compound to be metabolized by the S9 enzymes.

-

Plating: Add molten top agar (containing trace histidine/biotin) and pour onto Minimal Glucose Agar plates.

-

Incubation: Incubate at 37°C for 48 hours.

-

Scoring: Count revertant colonies. A 2-fold increase over background (solvent control) indicates a positive mutagenic result.

Protocol 2: Chemical Neutralization of Waste

Purpose: Safe disposal of MNBP-contaminated solvent waste.

-

Collection: Collect all solvent waste (DMSO, Ethanol) containing MNBPs in a dedicated "Carcinogenic Waste" container.

-

Reduction: For small-scale spill cleanup, treat with excess Zinc powder and dilute Hydrochloric Acid (HCl) to reduce the nitro group to an amine (forming the corresponding aminobiphenyl).

-

Note: While the amino-derivative is still toxic, it is often less explosive/reactive than the nitro-compound and can be handled via standard organic waste streams for incineration.

-

-

Disposal: Do not pour down the drain. Incineration at >1000°C is the only validated method for complete destruction.

References

-

Claxton, L. D. (1983). Characterization of automotive emissions mutagens. Genetics and Molecular Biology, 14, 133-142.

-

Purohit, V., & Basu, A. K. (2000). Mutagenicity of nitroaromatic compounds. Chemical Research in Toxicology, 13(8), 673-692.

-

ECHA (European Chemicals Agency). Registration Dossier for Nitrobiphenyls.

-

Organic Syntheses. Synthesis of 2-Methyl-4'-nitrobiphenyl via Cross-Coupling. Org.[1][2][3] Synth. 1987, 66,[2] 67.

-

National Institute for Occupational Safety and Health (NIOSH). 4-Nitrobiphenyl: Pocket Guide to Chemical Hazards.

Sources

Solubility of 1,1'-Biphenyl, methylnitro- in organic solvents

An In-depth Technical Guide to the Solubility of Methylnitro-1,1'-biphenyls in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methylnitro-1,1'-biphenyl isomers in organic solvents. Aimed at researchers, chemists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies. We delve into the molecular-level interactions governing solubility, present available quantitative data, and provide a detailed, self-validating experimental protocol for solubility determination. The guide emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of Methylnitro-biphenyls and Their Solubility

The 1,1'-biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, liquid crystals, and organic electronics. The introduction of methyl (CH₃) and nitro (NO₂) groups creates a diverse family of methylnitro-1,1'-biphenyl isomers, each with unique steric and electronic properties. The nitro group, a strong electron-withdrawing moiety, and the methyl group, a weak electron-donating group, significantly influence the molecule's polarity, crystal packing, and intermolecular interactions.

The solubility of these compounds is a critical-path parameter in nearly every application. In drug development, solubility directly impacts bioavailability and formulation strategies. In organic synthesis, it dictates the choice of reaction media and purification methods (e.g., crystallization). Therefore, a thorough understanding of the factors governing the solubility of these specific isomers is not merely academic; it is a fundamental prerequisite for successful research and development. This guide provides the foundational knowledge and practical tools to address this challenge.

Theoretical Framework: The Physicochemical Drivers of Solubility

The dissolution of a crystalline solute, such as a methylnitro-biphenyl, in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). A negative ΔG_mix indicates a spontaneous process. This can be conceptually broken down into three key energy steps, as described by the principle of "like dissolves like":

-

Overcoming Solute-Solute Interactions (ΔH₁ > 0): Energy is required to break the intermolecular forces holding the molecules together in the crystal lattice. For methylnitro-biphenyls, these forces are primarily van der Waals interactions and, more significantly, dipole-dipole interactions arising from the highly polar nitro group. The strength of these interactions is reflected in the compound's melting point and crystal lattice energy.

-

Overcoming Solvent-Solvent Interactions (ΔH₂ > 0): Energy is needed to create a cavity in the solvent to accommodate the solute molecule. This involves disrupting the cohesive forces within the solvent.

-

Establishing Solute-Solvent Interactions (ΔH₃ < 0): Energy is released when the solute molecule forms new interactions with the solvent molecules. The magnitude of this release is the primary determinant of solubility. Favorable interactions (e.g., between the polar nitro group and a polar solvent) drive the dissolution process.

The interplay of these energy changes determines the overall enthalpy of mixing (ΔH_mix ≈ ΔH₁ + ΔH₂ + ΔH₃).

Figure 1. Thermodynamic cycle of dissolution for a crystalline solute.

The solubility is therefore a function of:

-

Solvent Polarity: Polar solvents (e.g., acetone, acetonitrile, DMF) will more effectively solvate the polar nitro group through dipole-dipole interactions, favoring dissolution. Nonpolar solvents (e.g., hexane, toluene) will have weaker interactions, resulting in lower solubility.

-

Isomeric Structure: The relative positions of the methyl and nitro groups have a profound impact.

-

Symmetry: More symmetric isomers tend to pack more efficiently into a crystal lattice, leading to a higher melting point and higher lattice energy (ΔH₁). This increased stability in the solid state generally results in lower solubility, as more energy is required to break the crystal apart.

-

Steric Hindrance: A methyl group ortho to the biphenyl linkage can increase the dihedral angle between the two phenyl rings. This twisting disrupts planarity and can hinder efficient crystal packing, potentially leading to increased solubility compared to a less hindered isomer.

-

-

Temperature: For most solid solutes, solubility increases with temperature.[1][2][3][4] An increase in temperature provides the thermal energy needed to overcome the crystal lattice energy (ΔH₁) and disrupt solvent-solvent interactions (ΔH₂).[2][4] The dissolution process for most organic solids is endothermic, and according to Le Châtelier's principle, increasing the temperature will shift the equilibrium toward dissolution.[5]

Quantitative Solubility Data

Quantitative solubility data for specific methylnitro-1,1'-biphenyl isomers is notably scarce in publicly accessible literature. This scarcity underscores the necessity for experimental determination for any specific application. However, we can use data from the parent compound, 4-nitrobiphenyl, as a valuable reference point to understand the expected magnitude and trends in solubility.

Table 1: Experimental Solubility of 4-Nitrobiphenyl (CAS 92-93-3) in Various Organic Solvents at 25°C. [6]

| Solvent | Polarity Class | Solubility (g/L) |

| n-Hexane | Nonpolar (Alkane) | 4.39 |

| Toluene | Nonpolar (Aromatic) | 383.08 |

| Dichloromethane | Polar Aprotic | 1447.75 |

| Chloroform | Polar Aprotic | 873.09 |

| Diethyl Ether | Polar Aprotic | 175.2 |

| Acetone | Polar Aprotic | 707.96 |

| Ethyl Acetate | Polar Aprotic | 482.57 |

| Acetonitrile | Polar Aprotic | 374.57 |

| Methanol | Polar Protic | 30.48 |

| Ethanol | Polar Protic | 32.94 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 1496.91 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1215.45 |

Data sourced from Scent.vn, which aggregates data from various chemical property databases.[6]

Analysis of Trends:

-

The data clearly shows that 4-nitrobiphenyl has very low solubility in nonpolar alkanes like hexane but significantly higher solubility in aromatic and polar aprotic solvents.

-

Highly polar aprotic solvents like DMF, DMSO, and Dichloromethane are excellent solvents for this class of compound.

-

Interestingly, solubility in polar protic solvents like methanol and ethanol is considerably lower than in polar aprotic solvents. This is likely because the energy required to break the strong hydrogen-bonding network of the alcohol (ΔH₂) is not sufficiently compensated by the energy released from solvating the nitrobiphenyl molecule (ΔH₃).

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

For generating reliable, in-house solubility data, the isothermal equilibrium (shake-flask) method is the gold standard. It is a robust and self-validating system for determining the saturation solubility of a compound at a specific temperature.

Causality Behind Experimental Design: The core principle is to create a saturated solution where the solid solute is in equilibrium with the dissolved solute. This equilibrium state ensures that the measured concentration represents the true maximum solubility under the specified conditions. A sufficiently long incubation time with agitation is critical to ensure this equilibrium is reached from both directions (dissolution and precipitation).

Step-by-Step Methodology

-

Materials & Reagents:

-

Methylnitro-1,1'-biphenyl isomer (high purity, >99%).

-

Selected organic solvent (HPLC grade or equivalent).

-

Glass vials with PTFE-lined screw caps.

-

Orbital shaker or rotator with temperature control.

-

Syringe filters (0.22 µm, PTFE for organic solvents).

-

Volumetric flasks and pipettes for dilutions.

-

Calibrated analytical balance.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Procedure:

-

Sample Preparation: Add an excess amount of the solid methylnitro-biphenyl isomer to a glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker. Agitate the slurry at a constant temperature (e.g., 25°C ± 0.5°C) for a minimum of 24 hours. Rationale: 24-48 hours is typically sufficient to reach equilibrium. Preliminary experiments can be run at 24, 48, and 72 hours to confirm that the measured concentration no longer changes, thereby validating the equilibration time.

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal & Filtration: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Rationale: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analysis: Quantify the concentration of the diluted sample using a validated HPLC-UV method.

-

-

Analytical Method (HPLC-UV):

-

Mobile Phase: A suitable isocratic or gradient mixture (e.g., Acetonitrile:Water).

-

Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Detection: UV detection at a wavelength of maximum absorbance for the specific isomer (e.g., ~254 nm or a wavelength determined by a UV scan).

-

Quantification: Calculate the concentration against a multi-point calibration curve prepared from accurately weighed standards of the methylnitro-biphenyl isomer.

-

Figure 2. Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

The solubility of methylnitro-1,1'-biphenyl isomers is a complex function of molecular structure and solvent properties. While a comprehensive public database of quantitative solubility is lacking, a strong predictive understanding can be derived from foundational physicochemical principles and data from analogous compounds like 4-nitrobiphenyl. Polar aprotic solvents are generally the most effective for this class of compounds. For any application requiring precise solubility values, direct experimental measurement is imperative. The isothermal shake-flask method, coupled with a validated HPLC-UV analytical procedure, provides a reliable and robust framework for generating the high-quality data needed to support critical research, development, and manufacturing activities.

References

- Vertex AI Search. (2020). Factors that Affect Solubility.

- ResearchGate. (2025). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.

- ChemicalBook. (n.d.). 3-NITROBIPHENYL | 2113-58-8.

- AAT Bioquest. (2022). What factors affect solubility?

- Anbu Chem. (n.d.). Cas 92-93-3 | 4-Nitrobiphenyl.

- Scent.vn. (n.d.). 4-Nitrobiphenyl (CAS 92-93-3): Odor profile, Properties, & IFRA compliance.

- Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model.

- PubChem. (n.d.). 4'-Methyl-3-nitro-1,1'-biphenyl | C13H11NO2 | CID 643523.

- Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- Seattle Pacific University Digital Commons. (2021). Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric. Retrieved from Seattle Pacific University Digital Commons.

- YouTube. (2012). Factors that Affect Solubility - CLEAR & SIMPLE.

- ResearchGate. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory.

- ChemicalBook. (n.d.). 4-Nitrobiphenyl CAS#: 92-93-3.

- BenchChem. (n.d.). A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.

- ChemicalBook. (2025). 4-Nitrobiphenyl | 92-93-3.

- PubChem. (n.d.). 4'-Methoxy-3-nitro-1,1'-biphenyl | C13H11NO3 | CID 11138924.

Sources

Methodological & Application

Application Note: Precision Synthesis of Methylnitrobiphenyl via Direct Nitration

Abstract & Scope

This application note details the protocol for the synthesis of methylnitrobiphenyl isomers via the direct electrophilic nitration of 4-methylbiphenyl . While "1,1'-Biphenyl, methylnitro-" refers to a generic class of isomers, this guide focuses on the regioselective synthesis of 4'-nitro-4-methylbiphenyl and 2-nitro-4-methylbiphenyl . These compounds are critical intermediates in the synthesis of liquid crystals, angiotensin II receptor antagonists (sartans), and polyimide monomers.

The protocol utilizes a controlled mixed-acid nitration (

Mechanistic Principles & Regioselectivity

Competitive Ring Activation

The nitration of 4-methylbiphenyl involves a competition between two aromatic rings for the nitronium ion (

-

Ring A (Methylated): Activated by the methyl group (

effect, hyperconjugation). This ring is electronically more rich than benzene. The methyl group directs ortho/para . However, the para position is blocked by the phenyl ring. -

Ring B (Unsubstituted): Activated by the 4-tolyl group (

effect via conjugation). This ring directs ortho/para .

Regiochemical Outcome: Although the methyl group is a stronger activator than the phenyl group, steric hindrance at the ortho positions of Ring A (positions 2,6) often shifts the attack to the less hindered Ring B. Consequently, the reaction typically yields a mixture of:

-

4-methyl-4'-nitrobiphenyl (Major product, favored by sterics and resonance).

-

4-methyl-2-nitrobiphenyl (Minor product, favored by kinetics/electronic density of Ring A).

-

4-methyl-2'-nitrobiphenyl (Minor product).

Reaction Pathway Diagram

Figure 1: Reaction pathway showing competitive nitration sites and potential oxidative side reactions.

Critical Process Parameters

| Parameter | Specification | Rationale |

| Temperature | Prevents oxidation of the methyl group to -COOH; minimizes dinitration. | |

| Acid Stoichiometry | 1.05 eq. | Slight excess ensures conversion; large excess causes polynitration. |

| Solvent System | Sulfuric acid acts as catalyst/solvent; DCM (optional co-solvent) moderates rate. | |

| Quenching | Ice/Water (< 5°C) | Highly exothermic; uncontrolled quenching degrades product. |

Experimental Protocol

Reagents & Equipment[1]

-

Starting Material: 4-Methylbiphenyl (purity >98%).

-

Acids: Nitric Acid (65-70%, d=1.42), Sulfuric Acid (98%, conc).

-

Solvents: Dichloromethane (DCM), Ethanol (for recrystallization).

-

Glassware: 3-neck round bottom flask, addition funnel with pressure equalizer, thermometer, magnetic stirrer.

Step-by-Step Methodology

Figure 2: Operational workflow for the direct nitration of 4-methylbiphenyl.

Detailed Procedure:

-

Preparation: In a 250 mL 3-neck flask, dissolve 4-methylbiphenyl (16.8 g, 0.1 mol) in Dichloromethane (50 mL) . Note: DCM is used to solubilize the substrate and moderate the reaction heat.

-

Cooling: Place the flask in an ice-salt bath. Cool the internal temperature to 0°C .

-

Acid Preparation: In a separate beaker, carefully add Nitric Acid (6.5 mL, ~0.105 mol) to Sulfuric Acid (20 mL) while cooling. Safety: Always add nitric to sulfuric; this generates the active nitronium ion.

-

Addition: Transfer the mixed acid to the addition funnel. Add dropwise to the reaction flask over 30-45 minutes .

-

Critical Control: Do not allow the temperature to rise above 5°C . If it spikes, stop addition immediately.

-

-

Reaction: Once addition is complete, stir at 0-10°C for 2 hours .

-

QC Check: Spot TLC (Hexane/Ethyl Acetate 9:1). Starting material (

) should disappear; product spots (

-

-

Workup: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (

). -

Washing: Combine organic layers.[1][2] Wash sequentially with:

-

Water (

) -

Sat.

( -

Brine (

)

-

-

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield a crude yellow solid (mixture of isomers).

Purification (Isomer Separation)

The crude mixture typically contains ~60-70% 4'-nitro isomer (para) and ~20-30% 2-nitro isomer (ortho).

-

Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) .

-

Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Filtration: The 4-methyl-4'-nitrobiphenyl crystallizes as pale yellow needles (mp 139-141°C). The ortho-isomer remains largely in the mother liquor.

-

Yield: Expected yield of pure para-isomer: 50-60%.

Analytical Validation

| Method | Expected Result (4-methyl-4'-nitrobiphenyl) | Notes |

| 1H NMR (CDCl3) | Distinct AA'BB' patterns for both rings indicate para-substitution. | |

| GC-MS | Dinitrated impurities appear at M+ 258. | |

| Melting Point | 139 - 141°C | Lower MP indicates presence of ortho-isomer. |

Process Safety & Troubleshooting

Hazard Analysis

-

Thermal Runaway: Nitration is highly exothermic. Failure to cool can lead to rapid solvent boiling or explosive decomposition.

-

Acid Burns: Mixed acid is extremely corrosive. Use butyl rubber gloves and a face shield.

Troubleshooting Guide

-

Problem: Low Yield / Sticky Solid.

-

Cause: High content of ortho-isomer or dinitration.

-

Solution: Recrystallize twice.[2] If oil persists, use column chromatography (Silica, Hexane:EtOAc 95:5).

-

-

Problem: Carboxylic Acid Formation (4-phenylbenzoic acid).

References

-

Regioselectivity in Nitration of Biphenyls

-

General Nitration Protocols (Organic Syntheses)

-

Synthesis of 2-Methyl-4'-nitrobiphenyl (Alternative Isomer)

-

Separation of Nitro Isomers

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. "The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isome" by Tristan PJ Wine [digitalcommons.spu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. digitalcommons.spu.edu [digitalcommons.spu.edu]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

Advanced HPLC Strategies for the Resolution of Methylnitrobiphenyl Isomers

Abstract & Scope

The separation of methylnitrobiphenyl (MNBP) isomers represents a classic challenge in chromatography: resolving compounds with identical molecular weights (

This Application Note details a targeted approach utilizing Pi-Electron Active Stationary Phases (Biphenyl and Phenyl-Hexyl) to exploit the specific electron-density differences caused by the ortho-, meta-, and para- positioning of the nitro and methyl groups. By shifting the separation mechanism from pure hydrophobicity to shape selectivity and

Scientific Foundation: The "Why" Behind the Method

The Isomer Challenge

In MNBP isomers, the nitro group (

-

Ortho-substitution: Causes significant steric hindrance, forcing the biphenyl rings out of planarity. This reduces the effective surface area for hydrophobic interaction but creates a unique 3D shape.

-

Para-substitution: Maintains a more planar conformation, allowing for stronger intercalation with the stationary phase.

Stationary Phase Selection: Beyond C18

To separate these isomers, we must use a stationary phase that interacts with the

-

Biphenyl Phases: Consist of two phenyl rings linked by a single bond.[2] They offer strong

interactions and, crucially, shape selectivity . Planar isomers (para-substituted) interact more strongly than twisted isomers (ortho-substituted). -

Pentafluorophenyl (PFP) Phases: Fluorine atoms create a highly electron-deficient ring. This phase acts as a Lewis acid, interacting strongly with the electron-rich regions of the MNBP isomers (Lewis bases).

Mobile Phase Strategy

Methanol (MeOH) is the preferred organic modifier over Acetonitrile (ACN). ACN has its own

Visualization: Method Development Logic

Figure 1: Decision tree for selecting the optimal stationary phase and conditions for MNBP isomer separation.

Experimental Protocols

Protocol A: High-Resolution Separation (Biphenyl Phase)

Recommended as the primary method for resolving complex mixtures of ortho, meta, and para isomers.

1. Instrumentation & Consumables

-

System: UHPLC or HPLC with quaternary pump and column oven.

-

Detector: Diode Array Detector (DAD) or UV-Vis.

-

Column: Kinetex Biphenyl or Raptor Biphenyl (2.6 µm Core-Shell, 100 x 4.6 mm). Note: Core-shell particles provide higher efficiency at lower backpressures.

-

Vials: Amber glass (nitro compounds can be light-sensitive).[3]

2. Reagents

-

Solvent A: 10 mM Ammonium Formate in Water (pH 3.5). Buffer stabilizes ionization for potential MS coupling and ensures consistent retention.

-

Solvent B: 100% Methanol (LC-MS Grade).

3. Chromatographic Conditions

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for 2.6 µm particles. |

| Temperature | 25°C | Critical: Lower temperatures enhance |

| Injection Vol | 5 µL | Prevent column overload which broadens peaks. |

| Detection | 254 nm | Max absorbance for the nitro-biphenyl chromophore. |

4. Gradient Table

| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Event |

| 0.00 | 60 | 40 | Initial Hold |

| 1.00 | 60 | 40 | Isocratic for early eluters |

| 12.00 | 20 | 80 | Linear Gradient |

| 14.00 | 5 | 95 | Wash |

| 14.10 | 60 | 40 | Re-equilibration |

| 18.00 | 60 | 40 | End of Run |

5. Expected Results

-

Elution Order: generally follows the degree of planarity and electron accessibility.

-

Ortho-substituted (twisted, less planar) elute first .

-

Meta-substituted elute intermediate .

-

Para-substituted (planar, high

-overlap) elute last .

-

Protocol B: Alternative Selectivity (PFP Phase)

Use this protocol if Protocol A fails to separate specific meta/para critical pairs.

1. Column: Discovery HS F5 or Kinetex PFP (Pentafluorophenyl propyl), 150 x 4.6 mm, 3 or 5 µm. 2. Mobile Phase:

- A: Water + 0.1% Formic Acid.

- B: Acetonitrile + 0.1% Formic Acid.

- Note: Here, ACN is acceptable because PFP relies on dipole-dipole and charge transfer interactions, which are less sensitive to ACN interference than pure

- Set isocratic hold at 45% B / 55% A.

- Isocratic elution often provides superior resolution for isomers with separation factors (

System Suitability & Quality Control

To ensure the method is "self-validating," every run must meet these criteria before data acceptance.

-

Resolution Factor (

): The critical pair (closest eluting peaks) must have -

Tailing Factor (

): -

Precision: 5 replicate injections of the standard mix must show Retention Time %RSD < 0.1% and Area %RSD < 1.0%.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Co-elution of isomers | Insufficient | 1. Switch from ACN to MeOH.2. Lower column temperature to 20°C.3. Switch to Biphenyl phase.[4] |

| Peak Tailing | Secondary silanol interactions. | Increase buffer ionic strength (e.g., 20 mM Ammonium Formate) or lower pH to 3.0 to suppress silanol ionization. |

| Retention Time Drift | Temperature fluctuations. | |

| Ghost Peaks | Carryover of hydrophobic isomers. | Extend the 95% MeOH wash step in the gradient. |

References

-

Welch Materials. (2024).[5] A Guide to Selective Columns for Isomer Separation. Retrieved from

- Provides foundational theory on using Phenyl and PFP phases for positional isomers.

-

BenchChem. (2025).[6] Troubleshooting Separation of Toluidine Isomers. Retrieved from

- Discusses the analogy of methyl-nitro separations and the failure of C18 phases for these specific arom

-

Thermo Fisher Scientific. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from

- Authoritative source on the mechanism of Biphenyl phases compared to C18 for arom

-

Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.[4][6] Retrieved from

- Details the "pi-pi" interaction strength differences between Methanol and Acetonitrile mobile phases.

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. welch-us.com [welch-us.com]

- 6. benchchem.com [benchchem.com]

Application Note: Catalytic Reduction of Methylnitro-1,1'-Biphenyls to Aminobiphenyls

Executive Summary & Safety Warning

Abstract

This application note details the precision reduction of methylnitro-1,1'-biphenyls to their corresponding aminobiphenyls (e.g., 4'-methyl-4-aminobiphenyl). These scaffolds are critical intermediates in the synthesis of azo dyes, high-performance conductive polymers, and pharmaceutical pharmacophores. We present two validated protocols: (A) Catalytic Hydrogenation using Pd/C under H₂ atmosphere, and (B) Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate. Special emphasis is placed on chemoselectivity—preserving the methyl group and biphenyl aromaticity—and managing the solubility challenges inherent to bulky biphenyl systems.

⚠️ CRITICAL SAFETY ALERT ⚠️

-

Carcinogenicity: Many aminobiphenyl isomers (specifically 4-aminobiphenyl) are potent human carcinogens (Group 1). All procedures must be conducted in a certified fume hood with double-gloving and full respiratory protection.

-

Pyrophoric Hazards: Dry Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric. They can ignite spontaneously in air, especially when dry or in the presence of methanol vapors. NEVER add dry catalyst to a solvent; always wet the catalyst with water or toluene under an inert atmosphere first.

Mechanistic Insight & Chemoselectivity

The reduction of the nitro group (

The Haber Reduction Pathway

The reaction proceeds through nitroso and hydroxylamine intermediates. Accumulation of the hydroxylamine intermediate can lead to side reactions (e.g., condensation to azoxy species).

Figure 1: Stepwise reduction pathway. Efficient catalysis minimizes the lifespan of the Nitroso and Hydroxylamine intermediates.

Catalyst Selection Matrix

For methylnitrobiphenyls, the choice of catalyst dictates the reaction speed and selectivity.

| Catalyst System | Activity | Selectivity (vs. Methyl) | Recyclability | Notes |

| 10% Pd/C | High | Excellent | Good | Standard choice. Fast kinetics. Requires careful handling (pyrophoric).[1][2][3] |

| Raney Nickel | Moderate | Good | Poor | Cheaper alternative. Effective for sulfur-containing substrates. |

| Pt/C (Sulfided) | Moderate | Excellent | High | Use if halogen substituents (Cl, Br) are present on the ring to prevent de-halogenation. |

| Fe / NH₄Cl | Low | Perfect | N/A | "Bechamp" reduction. Messy workup. Use only if catalytic methods fail due to poisoning. |

Protocol A: High-Pressure Catalytic Hydrogenation

Best for: Scale-up (>5g), clean impurity profiles, and industrial applications.

Reagents & Equipment[2][3][4][5][6]

-

Substrate: Methylnitro-1,1'-biphenyl (1.0 equiv)

-

Catalyst: 10 wt% Palladium on Carbon (50% wet paste recommended to reduce fire risk). Loading: 5-10 wt% relative to substrate.

-

Solvent: Ethyl Acetate:Ethanol (1:1). Note: Biphenyls have poor solubility in pure alcohols. Ethyl Acetate improves solubility.

-

H₂ Source: Hydrogen balloon (lab scale) or Parr Shaker (40-60 psi).

Step-by-Step Methodology

-

Solubility Check: Dissolve the methylnitrobiphenyl in the EtOAc/EtOH mixture. If the solution is not clear at room temperature, gently warm or increase the EtOAc ratio.

-

Inerting: Purge the reaction flask with Nitrogen (

) or Argon for 5 minutes. -

Catalyst Addition (Safety Critical):

-

Stop stirring.

-

Under a gentle flow of

, carefully add the Pd/C catalyst. -

Tip: If using dry Pd/C, pre-slurry it in 1 mL of toluene before adding to the alcoholic solvent to prevent ignition.

-

-

Hydrogenation:

-

Evacuate the flask and backfill with

(repeat 3 times). -

Stir vigorously ( >800 RPM). Mass transfer of

into the liquid phase is the rate-limiting step. -

Maintain at Ambient Temperature (20-25°C).

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or HPLC. Look for the disappearance of the nitro peak and the emergence of the fluorescent amine spot.

-

Workup:

-

Purge system with

. -

Filter reaction mixture through a Celite pad to remove Pd/C. Keep the Celite wet at all times.

-

Wash the pad with EtOAc.[4]

-

Concentrate filtrate under reduced pressure to yield the crude aminobiphenyl.

-

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Small scale (<5g), labs without high-pressure H₂ lines, or selective reduction in the presence of halogens.

Reagents

-

Hydrogen Donor: Ammonium Formate (

) (5-10 equiv). -

Catalyst: 10% Pd/C (10 wt% loading).

-

Solvent: Methanol (Reagent Grade).

Workflow Diagram

Figure 2: Catalytic Transfer Hydrogenation workflow. This method generates

Protocol Details

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the methylnitrobiphenyl in Methanol (0.1 M concentration).

-

Catalyst Addition: Add Pd/C (10 wt% of substrate mass) carefully.

-

Donor Addition: Add Ammonium Formate (5 equivalents). The reaction is endothermic; mild cooling may be observed initially.

-

Reaction: Heat the mixture to reflux (approx. 65°C).

-

Observation: Evolution of

and

-

-

Completion: Reaction is usually complete within 1-3 hours.

-

Workup:

-

Cool to room temperature.

-

Filter through Celite.

-

The filtrate will contain ammonium formate residue. Evaporate the MeOH, redissolve in Water/EtOAc, and separate the organic layer to remove salts.

-

Analytical Validation & Quality Control

To ensure the integrity of the methyl group and the reduction of the nitro group, use the following validation parameters.

| Technique | Observation (Substrate: Nitro) | Observation (Product: Amine) |

| 1H NMR | Aromatic protons ortho to | Aromatic protons ortho to |

| HPLC (UV) | Late eluting (less polar). | Earlier eluting (more polar). Distinct UV shift. |

| MS (ESI+) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Catalyst poisoning (S or P traces). | Wash substrate with EDTA or recrystallize. Increase catalyst loading to 20 wt%. |

| Low Solubility | Biphenyl backbone is too lipophilic. | Switch solvent to THF/MeOH (1:1) or pure Ethyl Acetate. |

| De-halogenation | If Cl/Br present, Pd/C removes them. | Switch to Protocol B (Ammonium Formate) or use Sulfided Pt/C catalyst. |

| Ignition at Filter | Dry catalyst reacting with air.[1] | NEVER let the filter cake dry out. Wash with water immediately after filtration.[1] Dispose of in a dedicated water-filled waste container. |

References

-

Mechanism of Nitro Reduction: Blaser, H. U., et al. "Heterogeneous Hydrogenation of Nitroarenes." Chem. Rev.2003 , 103, 5431–5496.

-

Safety of Aminobiphenyls: National Toxicology Program. "Report on Carcinogens, Fifteenth Edition: 4-Aminobiphenyl."[5] U.S. Department of Health and Human Services.

-

Transfer Hydrogenation Protocol: Paryzek, Z., et al. "Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions."[6] Synthesis2003 , 13, 2023–2026.[6]

-

Handling Pyrophoric Catalysts: "Standard Operating Procedure: Hydrogenation with Pd/C." University of California, Berkeley, EH&S.

Sources

- 1. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 2. Safe Handling of Pyrophoric Chemicals | Central Washington University [cwu.edu]

- 3. Palladium on carbon safe handling - Safety Regulation - Future4200 [future4200.com]

- 4. sarponggroup.com [sarponggroup.com]

- 5. Reductive metabolism of 4-nitrobiphenyl by rat liver fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]

Extraction of methylnitrobiphenyls from environmental water samples

Application Note: High-Efficiency Extraction and Quantitation of Methylnitrobiphenyls (MNBPs) in Environmental Water Matrices

Abstract

Methylnitrobiphenyls (MNBPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) exhibiting significant mutagenic potential and environmental persistence. Their occurrence in surface and wastewaters—often stemming from combustion byproducts and industrial effluent—poses a unique analytical challenge due to their trace concentrations (ng/L) and structural isomerism. This Application Note details a robust, field-validated protocol for the extraction of MNBPs from aqueous matrices using Polymeric Solid Phase Extraction (SPE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method prioritizes recovery optimization, minimizing matrix effects, and ensuring reproducibility for regulatory and toxicological monitoring.

Introduction & Analytical Significance

The analysis of nitro-PAHs, specifically methyl-substituted nitrobiphenyls (e.g., 3-methyl-4-nitrobiphenyl), requires high selectivity. Unlike parent PAHs, the nitro group increases polarity, while the methyl group adds steric complexity. Traditional Liquid-Liquid Extraction (LLE) often suffers from emulsion formation and excessive solvent consumption.

Why Solid Phase Extraction (SPE)?

-

Enrichment Factor: Capable of concentrating 1000 mL of sample to 1 mL (1000x enrichment).

-

Selectivity: Polymeric sorbents (DVB-NVP) offer dual retention mechanisms (hydrophobic and polar interactions), essential for capturing MNBPs that possess both aromatic backbones and polar nitro functionalities.

-

Automation: Highly amenable to automated liquid handling systems, reducing human error.

Experimental Methodology

Reagents and Materials[1][2][3][4]

-

Target Analytes: 3-methyl-4-nitrobiphenyl (CAS: 69314-47-2), 4-methyl-3-nitrobiphenyl, and related congeners.

-

Internal Standard (IS): 2-Fluorobiphenyl or d10-Phenanthrene (Deuterated PAHs mimic the retention behavior of the biphenyl core).

-

SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) Polymeric Sorbent (200 mg / 6 mL). Rationale: The HLB sorbent retains the aromatic ring structure via

interactions while wetting capabilities prevent drying out during vacuum steps. -

Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetone (HPLC Grade).

Sample Collection and Preservation

-

Container: Amber glass bottles (1 L) with PTFE-lined caps to prevent photodegradation of the nitro group.

-

Preservation: Add Sodium Thiosulfate (

) if residual chlorine is present. Store at -

Filtration: Filter samples through 0.7

Glass Fiber Filters (GFF) if turbidity is high. Note: MNBPs can partition onto suspended solids; if total concentration is required, extract the filter separately via sonication.

Extraction Protocol (Step-by-Step)

Step 1: Cartridge Conditioning [1]

-

Rinse SPE cartridge with 5 mL DCM (removes manufacturing impurities).

-

Condition with 5 mL Methanol (activates sorbent pores).

-

Equilibrate with 5 mL Reagent Water (do not let the cartridge go dry).

Step 2: Sample Loading

-

Load 500–1000 mL of water sample at a flow rate of 5–10 mL/min .

-

Critical: Fast loading (>15 mL/min) can cause analyte breakthrough due to insufficient interaction time with the sorbent bed.

Step 3: Interference Wash

-

Wash with 5 mL of 5% Methanol in Water .

-

Mechanism:[2][3][4][5] Removes highly polar interferences (humic acids, salts) without eluting the moderately non-polar MNBPs.

-

Dry the cartridge under high vacuum for 15–20 minutes . Crucial Step: Residual water interferes with the GC injection and can degrade the column.

Step 4: Elution

-

Elute analytes with 2

5 mL Dichloromethane (DCM) . -

Soak the bed for 1 minute before collecting the second fraction to maximize desorption.

Step 5: Concentration

-

Dry the eluate over anhydrous Sodium Sulfate (

) to remove trace moisture. -

Concentrate to 1.0 mL using a nitrogen evaporator (TurboVap) at

. -

Add Internal Standard prior to GC analysis.

Instrumental Analysis (GC-MS)

System: Agilent 7890B GC / 5977A MSD (or equivalent).

Column: DB-5ms UI (30 m

| Parameter | Setting | Rationale |

| Inlet Temp | Ensures rapid volatilization of high-boiling nitro-compounds. | |

| Injection Mode | Splitless (1 | Maximizes sensitivity for trace analysis. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for stable retention times. |

| Oven Program | Slow ramp in the middle separates structural isomers. | |

| Source Temp | NCI (Negative Chemical Ionization) with Methane is preferred for Nitro-PAHs due to high electron affinity of the | |

| Acquisition | SIM (Selected Ion Monitoring) | Monitor molecular ions ( |

Workflow Visualization

The following diagram illustrates the critical path for MNBP extraction, highlighting the decision points for Quality Control.

Caption: Optimized Solid Phase Extraction (SPE) workflow for Methylnitrobiphenyls, emphasizing the critical drying step to prevent GC inlet issues.

Results & Performance Metrics

The following data represents typical performance characteristics validated using spiked river water matrices.

Table 1: Method Validation Data (Spiked at 50 ng/L)

| Analyte | Retention Time (min) | Recovery (%) | RSD (%, n=5) | LOD (ng/L) |

| 3-Methyl-4-nitrobiphenyl | 14.2 | 92.5 | 4.2 | 1.5 |

| 4-Methyl-3-nitrobiphenyl | 14.8 | 88.7 | 5.1 | 1.8 |

| 2-Nitrobiphenyl (Surrogate) | 11.5 | 95.0 | 3.8 | - |

Note: Recoveries >85% indicate excellent extraction efficiency of the polymeric HLB sorbent for this class of compounds.[6]

Expert Tips & Troubleshooting

-

Moisture Control: The most common failure mode in GC-MS analysis of SPE extracts is residual water. If the DCM eluate appears cloudy, pass it through a small column of anhydrous

before concentration. -

Isomer Separation: MNBPs have multiple isomers with identical mass spectra. Chromatographic resolution is key. If peaks co-elute, reduce the oven ramp rate to

/min around the elution temperature ( -

NCI Sensitivity: If detection limits below 1 ng/L are required, switch from Electron Ionization (EI) to Negative Chemical Ionization (NCI) using Methane as the reagent gas. The nitro group captures electrons efficiently, often improving S/N ratios by 10-50 fold compared to EI [1].

References

-

Agilent Technologies. (2021).[1] Nitrosamines Analysis in Drinking Water using GC/MS/MS. Retrieved from [Link]

-

Zhang, Y., Mei, M., Huang, X., & Yuan, D. (2015).[7] Extraction of trace nitrophenols in environmental water samples using boronate affinity sorbent. Analytica Chimica Acta. Retrieved from [Link]

-

US EPA. (2004). Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS). Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. zenodo.org [zenodo.org]

- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Extraction of trace nitrophenols in environmental water samples using boronate affinity sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystallization methods for 1,1'-Biphenyl, methylnitro- purification

An Application Guide to the Purification of 1,1'-Biphenyl, methylnitro- Derivatives by Crystallization

Abstract

Substituted 1,1'-biphenyls are a cornerstone class of compounds in materials science and pharmaceutical development, serving as precursors to liquid crystals, specialty polymers, and biologically active molecules. The precise arrangement of substituents, such as methyl and nitro groups, critically dictates the physicochemical properties and ultimate performance of these materials. Consequently, achieving exceptionally high purity is not merely a procedural step but a fundamental requirement for reproducible research and development. This application note provides a comprehensive, in-depth guide to the purification of methylnitro-substituted 1,1'-biphenyl isomers using crystallization-based methods. We move beyond simple procedural lists to explain the underlying principles of crystallization, the rationale behind solvent selection, and the causal relationships between experimental parameters and purification outcomes. Detailed, field-proven protocols for cooling, anti-solvent, and melt crystallization are presented, alongside robust analytical methods for purity validation and a troubleshooting guide for common challenges.

Introduction: The Challenge of Isomeric Purity

The synthesis of substituted biphenyls, often accomplished through cross-coupling reactions like the Suzuki-Miyaura coupling, can yield a mixture of isomers and side-products.[1] For methylnitro-1,1'-biphenyls, impurities may include residual starting materials, homocoupled products, and, most challengingly, positional isomers (e.g., 2-methyl-4'-nitro- vs. 3-methyl-4'-nitro-1,1'-biphenyl). These closely related structures often possess similar physical properties, making their separation difficult.

Crystallization is a powerful, cost-effective, and scalable technique for achieving high purity by exploiting differences in the solubility and crystal packing energies of the target molecule and its impurities.[2] The process relies on the principle that a crystal lattice is a highly ordered structure that tends to exclude foreign molecules. As crystals grow from a solution, impurity molecules are preferentially left behind in the mother liquor.[2] This guide focuses on leveraging this principle to effectively purify various methylnitro-1,1'-biphenyl isomers.

Foundational Principles: The Science of Crystallization

Successful purification is predicated on a solid understanding of the thermodynamics and kinetics of crystallization. The process begins with the creation of a supersaturated solution, a non-equilibrium state containing more dissolved solute than would be stable at that temperature. This state is the driving force for both nucleation (the formation of initial crystal nuclei) and subsequent crystal growth.

Key Factors Influencing Crystallization:

-

Solubility and Solvent Selection: The ideal solvent is the most critical parameter. It should exhibit high solvating power for the target compound at an elevated temperature and significantly lower solvating power at a reduced temperature.[3] This differential ensures high recovery upon cooling. Solvent polarity, hydrogen bonding capability, and molecular geometry all play a role. For moderately polar compounds like methylnitro-biphenyls, solvents like alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene) are excellent starting points.[4][5]

-

Molecular Structure and Intermolecular Forces: The position of the methyl and nitro groups profoundly impacts the molecule's dipole moment, symmetry, and ability to form intermolecular interactions (e.g., C-H···O hydrogen bonds, π-π stacking).[6][7] These interactions govern how molecules pack into a crystal lattice and, consequently, their solubility and melting points. Even minor isomeric differences can lead to significant changes in crystal packing and thermal behavior, which can be exploited for separation.[7][8]

-

Cooling Rate: The rate of cooling directly controls the level of supersaturation. Slow, controlled cooling is paramount. It keeps the rate of nucleation low, allowing for the growth of larger, more ordered, and purer crystals. Rapid cooling leads to high supersaturation, promoting rapid nucleation of many small, often impure, crystals and can lead to a phenomenon known as "oiling out," where the solute separates as a liquid phase.[9]

Strategic Workflow for Purification

A systematic approach, from crude material to validated pure product, is essential for efficiency and success. The workflow involves careful selection of the purification strategy, meticulous execution, and rigorous analysis.

Caption: General workflow for the purification of methylnitro-biphenyls.

Crystallization Method Selection

The choice of method depends on the thermal stability of the compound, its solubility characteristics, and the nature of the impurities.

Caption: Decision tree for selecting an appropriate crystallization method.

Detailed Protocols

Protocol 1: Cooling Crystallization

This is the most common and often most effective method, relying on the temperature-dependent solubility of the compound.

Principle: The compound is dissolved in a minimum amount of a suitable solvent at or near its boiling point to create a saturated solution. As the solution is slowly cooled, the solubility decreases, leading to supersaturation and subsequent crystallization of the pure compound.

Step-by-Step Methodology:

-

Solvent Selection: Screen potential solvents (e.g., isopropanol, ethyl acetate, toluene) using small quantities of the crude material. An ideal solvent will dissolve the compound completely when hot but show low solubility when cold.[3] A mixed solvent system, such as ethanol/water, can also be effective.[9]

-

Dissolution: Place the crude methylnitro-biphenyl (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) portion-wise while heating the mixture on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point. Using excess solvent will reduce the final yield.[9]

-

Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal (approx. 1-2% by weight) and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot, saturated solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This crucial step removes insoluble impurities and activated charcoal.[9]

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. To prevent rapid cooling, the flask can be insulated with glass wool. Do not disturb the flask during this period to promote the growth of large crystals.

-

Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.[9][10]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in most solvents even at low temperatures, or when a suitable single solvent cannot be identified.

Principle: The crude compound is dissolved in a "good" solvent in which it is very soluble. A second solvent, an "anti-solvent," in which the compound is insoluble but which is miscible with the "good" solvent, is then slowly added. This reduces the overall solvating power of the mixture, inducing crystallization.

Step-by-Step Methodology:

-

Solvent System Selection: Identify a good solvent (e.g., acetone, THF) and a miscible anti-solvent (e.g., water, hexane, heptane).

-

Dissolution: Dissolve the crude material in the minimum amount of the good solvent at room temperature.

-

Anti-Solvent Addition: While stirring the solution, add the anti-solvent dropwise until the solution becomes persistently turbid (cloudy). This indicates the onset of precipitation.

-

Re-solubilization: Add a few drops of the good solvent to just redissolve the precipitate and obtain a clear solution.

-

Crystallization: Cover the flask and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slow cooling will lead to gradual, high-quality crystal growth.

-

Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1 (steps 7-9).

Protocol 3: Melt Crystallization

This solvent-free technique is suitable for thermally stable compounds and can be very effective for separating isomers with different melting points.[11]

Principle: The crude material is melted and then slowly cooled in a controlled manner. The component with the higher melting point will crystallize first, enriching the solid phase in that component, while impurities are concentrated in the remaining liquid phase.[11]

Step-by-Step Methodology:

-

Melting: Place the crude solid in a suitable vessel and heat it until it is completely molten. Methods for purifying biphenyl often involve an initial melt stage.[12]

-

Controlled Cooling: Slowly cool the melt with gentle stirring. The cooling rate should be very slow (e.g., 0.5-5 °C/hour) to allow for selective crystallization.[11]

-

Fractional Crystallization: As the temperature drops, the higher-melting point isomer will begin to crystallize.

-